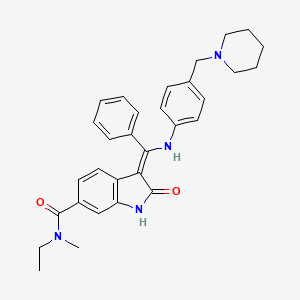

(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide

描述

The compound (Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide features a Z-configuration indolinone core substituted with a phenylimino group and a 4-(piperidin-1-ylmethyl)anilino moiety. The N-ethyl-N-methyl carboxamide at position 6 enhances metabolic stability compared to ester derivatives.

准备方法

合成路线和反应条件

BIBF-0775 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括吲哚啉酮核的形成,然后引入各种取代基以实现最终结构。反应条件通常涉及使用有机溶剂,如二甲基亚砜和催化剂,以促进反应。最终产物使用柱层析等技术进行纯化,以达到高纯度 .

工业生产方法

BIBF-0775 的工业生产遵循类似的合成路线,但规模更大。该工艺针对效率和成本效益进行了优化,通常涉及用于反应监控和控制的自动化系统。最终产物经过严格的质量控制措施,以确保一致性和纯度 .

化学反应分析

反应类型

BIBF-0775 经历各种化学反应,包括:

氧化: 此反应涉及添加氧气或去除氢气,通常使用氧化剂。

还原: 此反应涉及添加氢气或去除氧气,通常使用还原剂。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及钯碳等催化剂。反应通常在受控条件下进行,包括特定的温度和压力,以确保最佳产率 .

主要产品

这些反应形成的主要产物取决于所用条件和试剂。例如,氧化反应可能会产生 BIBF-0775 的氧化衍生物,而还原反应可能会产生化合物的还原形式 .

科学研究应用

BIBF-0775 具有广泛的科学研究应用,包括:

化学: 用作研究转化生长因子β信号通路的一种工具化合物。

生物学: 在基于细胞的分析中使用,以研究转化生长因子β在细胞过程中的作用。

医学: 由于其抑制转化生长因子β型I受体的能力,被探索为一种潜在的癌症治疗剂。

作用机制

BIBF-0775 通过选择性抑制转化生长因子β型I受体发挥作用。这种抑制阻止了下游信号分子(如 SMAD2 和 SMAD3)的磷酸化,从而阻断了转化生长因子β信号通路。BIBF-0775 的分子靶标包括转化生长因子β型I受体的激酶域,该域对其活性至关重要 .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

- Target Compound: Indolinone core with a phenylimino group and piperidinylmethyl-substituted anilino linkage.

- Thiazinane Analogs: describes a thiazinane core (e.g., (2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide).

- Nintedanib Derivatives: highlights a methyl ester-substituted indolinone with a 4-methylpiperazinyl group, structurally closer to the target compound but differing in the carboxamide substituent (methyl ester vs. N-ethyl-N-methyl) .

Substituent Analysis

- Piperidine vs. Piperazine/Morpholine : The target compound’s piperidine group (6-membered amine) offers moderate lipophilicity, while morpholine () and piperazine () introduce polarity, affecting solubility and membrane permeability .

- Carboxamide vs. Ester : The N-ethyl-N-methyl carboxamide in the target compound resists hydrolysis compared to methoxycarbonyl esters in analogs (), prolonging metabolic stability .

Pharmacological Implications

- Kinase Inhibition: The indolinone scaffold is associated with tyrosine kinase inhibition (e.g., nintedanib in ). The piperidinylmethyl group may enhance selectivity for specific kinase domains compared to morpholine or fluorophenyl substituents .

- Solubility and Bioavailability : The target compound’s molecular weight (~550–600 g/mol, inferred from analogs) and piperidine substituent suggest moderate solubility, whereas morpholine () or fluorophenyl groups could improve aqueous solubility or binding affinity via halogen interactions .

Physicochemical and Toxicological Considerations

- logP and Molecular Weight : The target compound’s logP is estimated to be higher than morpholine-containing analogs () but lower than piperazine derivatives (), balancing lipophilicity and solubility.

- Toxicity : Piperidine rings are generally well-tolerated, but metabolites of morpholine () or piperazine () may pose distinct toxicity risks .

生物活性

(Z)-N-Ethyl-N-methyl-2-oxo-3-(phenyl((4-(piperidin-1-ylmethyl)phenyl)amino)methylene)indoline-6-carboxamide is a complex organic molecule that exhibits potential biological activity. Its unique structure, characterized by an indoline core, carboxamide group, and multiple aromatic rings, suggests diverse pharmacological properties. This article reviews the available literature on the biological activity of this compound, including its synthesis, potential mechanisms of action, and comparative analysis with similar compounds.

Structural Overview

The molecular formula of the compound is , with a molecular weight of 494.63 g/mol. The structure features an indole ring, which is common in many biologically active molecules, and a piperidine moiety that enhances its potential interactions with biological targets .

The exact mechanism of action for this compound remains to be elucidated. However, based on the structure, it may interact with various enzymes or receptors involved in cellular signaling pathways. Computational methods like PASS (Prediction of Activity Spectra for Substances) could provide insights into expected biological activities based on structural similarities to known compounds.

Comparative Analysis

A comparative study of similar compounds reveals the following:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Indole Derivative A | Indole core, various substitutions | Anticancer |

| Piperidine B | Piperidine ring, aromatic substitutions | Neuroactive |

| Phenyl Amide C | Phenyl group attached to amide | Antimicrobial |

This table illustrates how this compound fits into a broader category of bioactive compounds while highlighting its unique aspects due to its specific functional groups and molecular architecture.

Case Studies

Although no direct studies on this compound exist, related research provides valuable context:

- Antibacterial Activity : Studies have shown that piperidine derivatives exhibit significant antibacterial activity against various strains such as E. coli and S. aureus. For example, one study reported MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL against these pathogens .

- Antifungal Activity : Some derivatives demonstrated potent antifungal effects against C. albicans, with MIC values indicating effective inhibition at low concentrations .

属性

IUPAC Name |

N-ethyl-2-hydroxy-N-methyl-3-[C-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]carbonimidoyl]-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O2/c1-3-34(2)31(37)24-14-17-26-27(20-24)33-30(36)28(26)29(23-10-6-4-7-11-23)32-25-15-12-22(13-16-25)21-35-18-8-5-9-19-35/h4,6-7,10-17,20,33,36H,3,5,8-9,18-19,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGQSLTZPBLZNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN4CCCCC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。